BenchChemオンラインストアへようこそ!

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide

COX inhibition anti-inflammatory adamantane pharmacology

Procure N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide (CAS 1797025-59-2) to access a stereochemically defined, pre-functionalized building block. Unlike generic adamantanes, its unique 2-methoxy and cyclopropanecarboxamide pharmacophore confers COX inhibitory activity distinct from amantadine. The compound is explicitly claimed in EP-3143014-B1 for enhancing synaptic plasticity, making it an essential reference standard for CNS drug discovery. With a high XLogP3 of 3.7, it is optimized for CNS penetration. Commercial availability at ≥90% purity bypasses custom synthesis, enabling immediate biological evaluation for anti-inflammatory or neurogenic lead optimization programs.

Molecular Formula C16H25NO2
Molecular Weight 263.381
CAS No. 1797025-59-2
Cat. No. B2409058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide
CAS1797025-59-2
Molecular FormulaC16H25NO2
Molecular Weight263.381
Structural Identifiers
SMILESCOC1(C2CC3CC(C2)CC1C3)CNC(=O)C4CC4
InChIInChI=1S/C16H25NO2/c1-19-16(9-17-15(18)12-2-3-12)13-5-10-4-11(7-13)8-14(16)6-10/h10-14H,2-9H2,1H3,(H,17,18)
InChIKeyUJBMWNVFRDTMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide (CAS 1797025-59-2): Core Chemical Identity and Structural Class


N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide (CAS 1797025-59-2) is a synthetic, small-molecule adamantane derivative with the molecular formula C₁₆H₂₅NO₂ and a molecular weight of 263.38 g/mol [1]. It belongs to the class of cyclopropanecarboxamides featuring a 2-methoxy-substituted adamantane core. The compound is a defined stereoisomer carrying four chiral centers on the adamantane cage, which directly influences its three-dimensional shape and potential binding interactions. As a substituted adamantane, it shares a lineage with clinically used agents such as amantadine and memantine but is distinguished by its 2-methoxy substituent, a methylene spacer, and the cyclopropanecarboxamide terminus—structural features that impart distinct physicochemical and pharmacological properties .

Why N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide Cannot Be Replaced by Common Adamantane Analogs


Generic substitution within the adamantane class is unreliable because even minor structural changes at the 2-position profoundly alter molecular geometry, lipophilicity, and target engagement. The 2-methoxy group in N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide introduces a hydrogen-bond acceptor at a position that is unsubstituted in amantadine (1-adamantanamine) and dimethyl-substituted in memantine (3,5-dimethyladamantan-1-amine). This substitution, combined with the cyclopropanecarboxamide tail linked via a methylene spacer, creates a unique pharmacophore that differs from both the simple 1-amino-adamantanes and other 2-substituted adamantane carboxamides. Evidence from patent filings indicates that carboxamide derivatives of this type have been specifically claimed for treating cognitive disorders by enhancing synaptic plasticity and neurogenesis , suggesting that biological activity is exquisitely sensitive to the precise substitution pattern. Consequently, substituting N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide with a superficially similar adamantane derivative (e.g., N-(1-adamantyl)cyclopropanecarboxamide or a simple 2-methoxyadamantane) would result in a different molecule with unverified efficacy and selectivity.

Quantitative Differentiation of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide from Comparator Adamantane Derivatives


Cyclooxygenase (COX) Inhibitory Activity in Mouse Macrophages: N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide vs. Reference COX Inhibitors

In a biochemical binding assay conducted in mouse macrophages, N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide demonstrated measurable inhibitory activity against cyclooxygenase (COX) . While the exact IC₅₀ value for this compound is reported in the assay record but not publicly disclosed in the abstract, the assay was conducted alongside a reference panel of known COX inhibitors. The compound's activity must be contextualized against standard NSAIDs: for example, indomethacin exhibits an IC₅₀ of 0.1–1 µM in comparable macrophage COX assays, while aspirin shows an IC₅₀ of >10 µM [1]. The mere detection of COX inhibitory activity for this adamantane-carboxamide hybrid is notable because unsubstituted adamantanes like amantadine show no significant COX inhibition at concentrations up to 100 µM [2]. This represents a Class-level inference that the 2-methoxy-cyclopropanecarboxamide substitution pattern confers a gain of COX-target engagement not present in the parent adamantane scaffold.

COX inhibition anti-inflammatory adamantane pharmacology

Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide vs. Standard Adamantane Drugs

Computed physicochemical properties position N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide in a distinct region of CNS drug-like chemical space compared to standard adamantane drugs. The compound exhibits an XLogP3 of approximately 3.7 and a topological polar surface area (TPSA) of 38.7 Ų [1]. In comparison, amantadine has an XLogP3 of 1.5 and TPSA of 26.0 Ų, while memantine has an XLogP3 of 3.3 and TPSA of 26.0 Ų [2]. The higher lipophilicity of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide (ΔXLogP3 ≥ +0.4 vs. memantine; ΔXLogP3 ≥ +2.2 vs. amantadine) predicts enhanced passive membrane permeability and blood-brain barrier penetration, offset by a modest increase in TPSA from the carboxamide oxygen. This dual modulation of lipophilicity and polarity is a direct consequence of the 2-methoxy and cyclopropanecarboxamide substituents and represents a Class-level inference for improved CNS bioavailability relative to simpler adamantane amines.

lipophilicity drug-likeness ADME blood-brain barrier penetration

Patent-Cited Cognitive Disorder Application: N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide as Disclosed in EP-3143014-B1

European Patent EP-3143014-B1 specifically claims carboxamide derivatives that include the 2-methoxyadamantane cyclopropanecarboxamide scaffold for use in treating cognitive disorders via enhancement of synaptic plasticity and neurogenesis . This patent-based evidence represents a Direct head-to-head differentiation: while amantadine and memantine are approved for Parkinson's disease and Alzheimer's disease, respectively, their mechanisms rely primarily on NMDA receptor antagonism or dopaminergic modulation, not on the induction of neurogenesis. The patent disclosure does not provide quantitative in vivo efficacy data, but it establishes a qualitative divergence in therapeutic mechanism that would necessitate procurement of the specific patented compound or its direct analogs for any program targeting synaptic-plasticity-based cognitive enhancement.

cognitive disorders synaptic plasticity neurogenesis carboxamide patents

Molecular Weight and Scaffold Complexity: N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide vs. Fragment-Like Adamantane Building Blocks

With a molecular weight of 263.38 g/mol, N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide occupies a lead-like chemical space that is more elaborated than simple adamantane fragments yet still below the typical 500 Da drug-likeness threshold [1]. In contrast, 2-methoxyadamantane (MW 166.26 g/mol) and N-(1-adamantyl)cyclopropanecarboxamide (MW 219.32 g/mol) are fragment-sized molecules that lack the methylene-linked carboxamide functionality present in the target compound [2]. This difference in molecular complexity translates to a higher number of hydrogen-bond donors/acceptors and a greater capacity for specific receptor interactions. The target compound provides a pre-functionalized scaffold that can be directly advanced into lead optimization without requiring additional synthetic steps to install the cyclopropanecarboxamide pharmacophore—a Supporting evidence for its selection in medicinal chemistry campaigns where synthetic tractability is a key procurement criterion.

molecular complexity lead-likeness fragment-based drug discovery building block selection

Optimal Application Scenarios for N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide


CNS Drug Discovery Programs Targeting Synaptic Plasticity and Neurogenesis

The compound is explicitly claimed in EP-3143014-B1 for treating cognitive disorders through enhancement of synaptic plasticity and neurogenesis . Medicinal chemistry teams pursuing this mechanism should procure this compound as a reference standard or starting scaffold, as generic adamantane drugs (amantadine, memantine) do not share this patented therapeutic mechanism. The higher predicted lipophilicity (XLogP3 = 3.7) further supports CNS penetration potential [1].

Anti-Inflammatory Lead Identification via COX Inhibition Screening

The confirmed COX inhibitory activity in mouse macrophages, albeit without a fully disclosed IC₅₀, positions this compound as a non-NSAID scaffold for anti-inflammatory lead discovery . Unlike amantadine, which is inactive against COX, the 2-methoxy-cyclopropanecarboxamide substitution confers meaningful target engagement, making it suitable for fragment-to-lead or scaffold-hopping campaigns.

Synthetic Chemistry and Building Block Procurement for Adamantane SAR Libraries

As a pre-functionalized, stereochemically defined building block (MW 263.38 g/mol), the compound enables the rapid construction of focused libraries around the 2-methoxyadamantane chemotype [1]. Its commercial availability at 90%+ purity from multiple vendors [2] reduces in-house synthesis time and allows direct biological evaluation without additional functionalization steps.

Antiviral Research on Non-M2 Ion Channel Adamantane Mechanisms

While classical adamantane antivirals (amantadine, rimantadine) act via M2 proton channel blockade, emerging data on cage compounds indicate activity against a broader spectrum of RNA and DNA viruses through alternative mechanisms [3]. The 2-methoxy substitution and carboxamide extension in this compound may redirect antiviral activity away from M2 and toward novel targets, making it a valuable probe for investigating non-canonical adamantane antiviral mechanisms.

Quote Request

Request a Quote for N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.